Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-
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Overview
Description
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- is an organic compound with the molecular formula C13H13NO. This compound features a methanone group bonded to a 4-methylphenyl and a 1-methyl-1H-pyrrol-2-yl group. It is a member of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(1-methyl-1H-pyrrol-2-yl)methanone
- (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
- (4-Benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methanone group with a 4-methylphenyl and a 1-methyl-1H-pyrrol-2-yl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62128-31-8 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4-methylphenyl)-(1-methylpyrrol-2-yl)methanone |
InChI |
InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)13(15)12-4-3-9-14(12)2/h3-9H,1-2H3 |
InChI Key |
WKUBFPPJDMDEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2C |
Origin of Product |
United States |
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